

Synthesis and characterization of 3-Fluoro-5-nitropyridin-2-OL

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Compound of Interest

Compound Name: 3-Fluoro-5-nitropyridin-2-OL

Cat. No.: B1531953

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An In-depth Technical Guide to the Synthesis and Characterization of **3-Fluoro-5-nitropyridin-2-ol**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-Fluoro-5-nitropyridin-2-ol** (CAS No: 1033202-14-0), a key heterocyclic building block in contemporary drug discovery and materials science.^{[1][2]} This document details a robust synthetic protocol, elucidates the rationale behind key experimental parameters, and outlines a suite of analytical techniques for structural verification and purity assessment. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded understanding of this important intermediate.

Introduction: The Strategic Importance of 3-Fluoro-5-nitropyridin-2-ol

3-Fluoro-5-nitropyridin-2-ol is a substituted pyridine derivative featuring a hydroxyl, a nitro, and a fluorine group. This unique combination of functional groups makes it a highly versatile intermediate for introducing the fluoronitropyridinyl moiety into more complex molecular architectures. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom significantly influences the reactivity of the pyridine ring, making it a valuable precursor for various nucleophilic substitution reactions.^[3] Its structural motifs are

found in molecules with potential applications in pharmaceuticals, agrochemicals, and as fluorescent probes.[3][4]

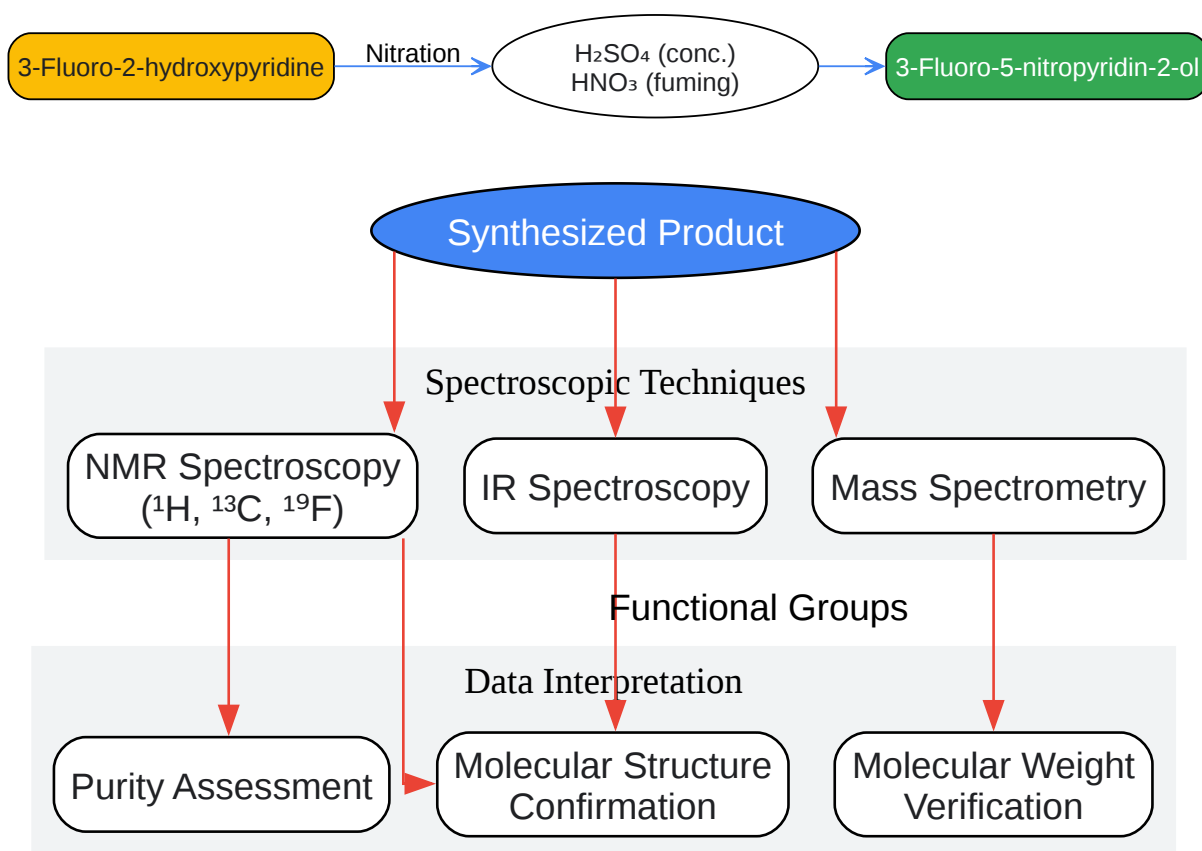
The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important component in the synthesis of protein degrader building blocks and other biologically active compounds.[1] This guide will provide the necessary foundational knowledge for its effective synthesis and rigorous characterization.

Synthesis of 3-Fluoro-5-nitropyridin-2-ol: A Mechanistic Approach

The synthesis of substituted nitropyridines is a cornerstone of heterocyclic chemistry. For **3-Fluoro-5-nitropyridin-2-ol**, a common and effective strategy involves the electrophilic nitration of a corresponding fluorinated pyridinol precursor.

Synthetic Pathway Overview

The most direct route involves the nitration of 3-fluoro-2-hydroxypyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism where the nitronium ion (NO_2^+) attacks the electron-rich pyridine ring. The hydroxyl group is an activating, ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The regioselectivity is controlled by the interplay of these electronic effects, leading to the desired 5-nitro isomer. A similar strategy is documented for the synthesis of the isomeric 5-Fluoro-2-Hydroxy-3-Nitropyridine from 2-hydroxy-5-fluoropyridine.[5]



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